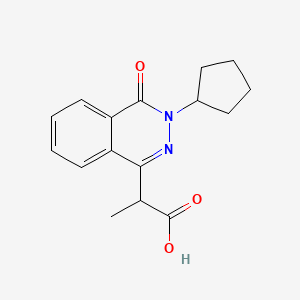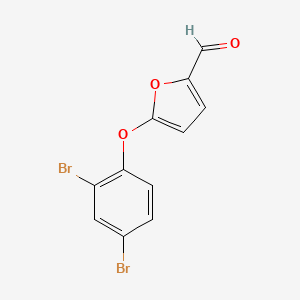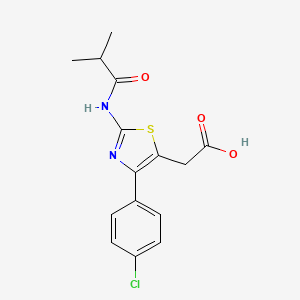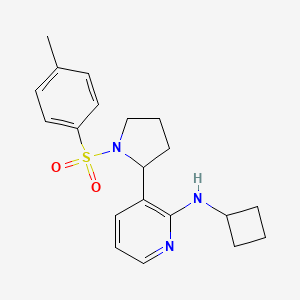
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Metil-6-(piperazin-1-il)piridin-3-il)etanol es un compuesto heterocíclico que presenta un anillo de piperazina y un anillo de piridina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(4-Metil-6-(piperazin-1-il)piridin-3-il)etanol normalmente implica procedimientos de varios pasos. Un método común incluye la ciclación de derivados de 1,2-diamina con sales de sulfonio . Las condiciones de reacción a menudo implican el uso de bases como DBU (1,8-Diazabiciclo[5.4.0]undec-7-eno) y solventes como tolueno . La mezcla se trata luego con carbón activado y se filtra para obtener el producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener rendimientos más altos y garantizar la pureza del producto final a través de diversas técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-Metil-6-(piperazin-1-il)piridin-3-il)etanol puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir el grupo etanol en un grupo carbonilo.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: Los anillos de piperazina y piridina pueden sufrir reacciones de sustitución con diversos electrófilos y nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Las condiciones varían según los sustituyentes, pero a menudo implican el uso de catalizadores y solventes como diclorometano (DCM).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos de piperazina o piridina.
Aplicaciones Científicas De Investigación
1-(4-Metil-6-(piperazin-1-il)piridin-3-il)etanol tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-(4-Metil-6-(piperazin-1-il)piridin-3-il)etanol implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar como un inhibidor o modulador de ciertas enzimas o receptores, afectando los procesos celulares y las vías de señalización . Se requieren estudios detallados para dilucidar los objetivos moleculares exactos y los mecanismos involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
3-(Piperazin-1-il)-1,2-benzotiazol: Conocido por su actividad antibacteriana.
Benzamida sustituida-N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il): Investigado por su actividad antituberculosa.
(S)-1-(6-(4-fluoro-1H-pirazol-1-il)piridin-3-il)etanamina: Utilizado en síntesis orgánica e investigación farmacéutica.
Unicidad
1-(4-Metil-6-(piperazin-1-il)piridin-3-il)etanol es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un anillo de piperazina y un anillo de piridina lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
1-(4-methyl-6-piperazin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H19N3O/c1-9-7-12(14-8-11(9)10(2)16)15-5-3-13-4-6-15/h7-8,10,13,16H,3-6H2,1-2H3 |
Clave InChI |
XVUCKJJFUVHIBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(C)O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11808074.png)






![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)
![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)


